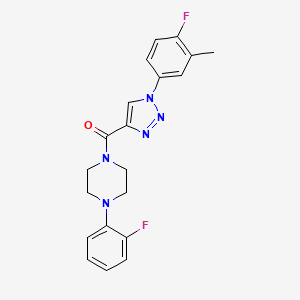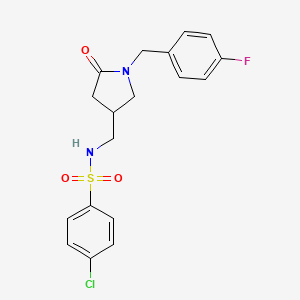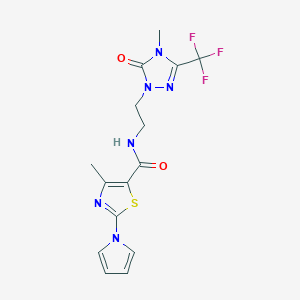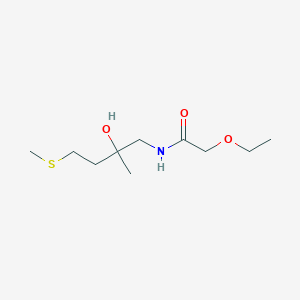
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. It is a highly versatile compound that has been used in a variety of studies, ranging from cancer research to drug development. In
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been shown to activate certain signaling pathways that are involved in neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, such as matrix metalloproteinases and cyclooxygenase-2. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to have neuroprotective effects by increasing the activity of certain signaling pathways that are involved in neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in lab experiments is its versatility. It has been shown to have a variety of biochemical and physiological effects, making it useful in a variety of research applications. Additionally, it is relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to have anti-tumor and neuroprotective effects, it may also have negative effects on healthy cells. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects on different cell types.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide. One direction is to further investigate its mechanism of action in different cell types. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Additionally, future research could focus on developing new synthetic methods for this compound that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 2-bromo-2-methyl-4-(methylthio)butanoic acid with sodium ethoxide in ethanol to form the corresponding ethyl ester. The second step involves the reaction of the ethyl ester with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol to form the corresponding oxime. The final step involves the reaction of the oxime with acetic anhydride in the presence of pyridine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has been used in a variety of scientific research applications. It has been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have neuroprotective activity, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-4-14-7-9(12)11-8-10(2,13)5-6-15-3/h13H,4-8H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFQJYAUJOJJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

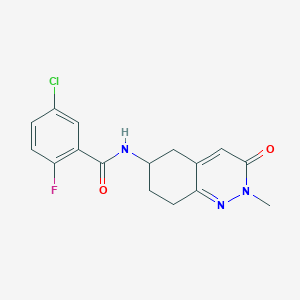
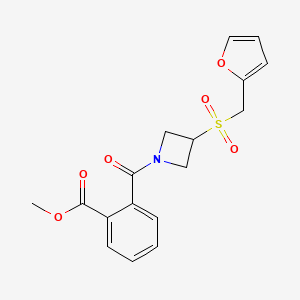
![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)

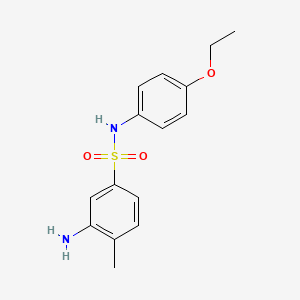
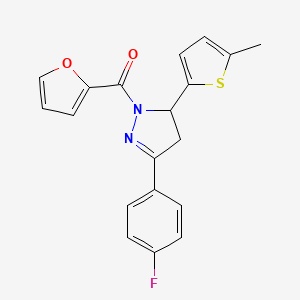
![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)
![(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498253.png)
![(E)-3-[1-(4-Bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2498257.png)
![N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2498260.png)
